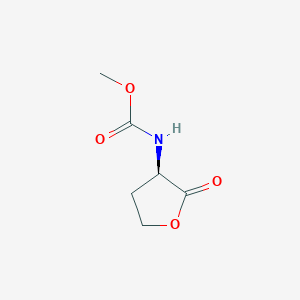
(R)-Methyl (2-oxotetrahydrofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran is a heterocyclic compound containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a substituted furan derivative.
Functionalization: The furan ring is functionalized through various chemical reactions, such as oxidation or reduction, to introduce the desired functional groups.
Cyclization: The functionalized intermediate undergoes cyclization to form the tetrahydrofuran ring.
Carbamate Formation:
Industrial Production Methods
Industrial production methods for ®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different chemical properties.
Substituted Tetrahydrofurans: Compounds with various substituents on the tetrahydrofuran ring, which can alter their reactivity and applications.
Uniqueness
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl N-[(3R)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C6H9NO4/c1-10-6(9)7-4-2-3-11-5(4)8/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |
InChI Key |
DLLUKIIICXHGIX-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1CCOC1=O |
Canonical SMILES |
COC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
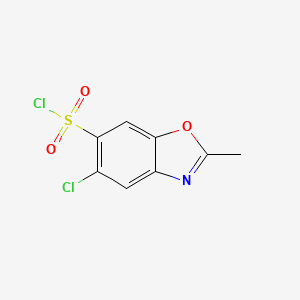

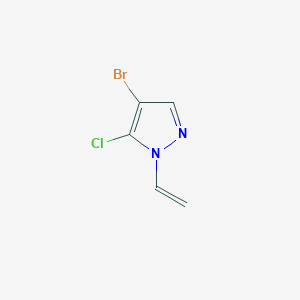

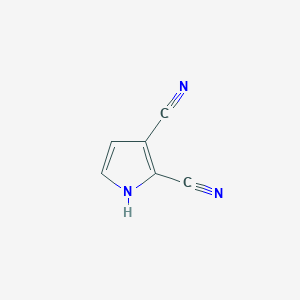
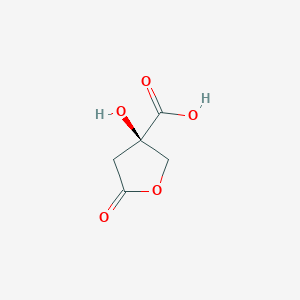
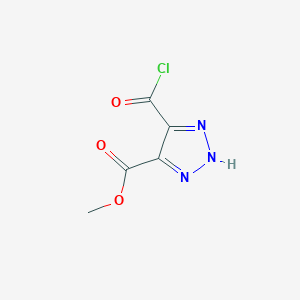
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)




